molecular formula C23H17BrN2O2 B5055399 (4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B5055399
M. Wt: 433.3 g/mol
InChI Key: QMIBCCNUJBEALX-KGENOOAVSA-N
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Description

(4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methylanilino group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 4-(N-methylanilino)benzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the synthesis of bioactive molecules for drug discovery.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Studied as a lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of novel catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A brominated compound used as a disinfectant and antiseptic.

Comparison:

    Uniqueness: (4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one is unique due to its specific structural features, including the combination of a bromophenyl group and an oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

    Applications: While cetylpyridinium chloride and domiphen bromide are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c1-26(19-8-3-2-4-9-19)20-12-10-16(11-13-20)14-21-23(27)28-22(25-21)17-6-5-7-18(24)15-17/h2-15H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBCCNUJBEALX-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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